(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester
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Description
The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Ester compounds are commonly used in a wide variety of applications including plasticizers, resins, and pharmaceuticals .
Chemical Reactions Analysis
Esters undergo a variety of chemical reactions including hydrolysis, reduction, and the Claisen condensation . The specific reactions that your compound would undergo would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as melting point, boiling point, solubility, and reactivity are determined by its molecular structure. Esters generally have lower boiling points than their parent alcohols and carboxylic acids, and they often have pleasant odors . The specific properties of your compound would depend on its exact structure.Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some esters are relatively safe and are used in food flavorings and fragrances, while others can be hazardous . Without specific information on your compound, it’s difficult to provide detailed safety and hazard information.
Future Directions
properties
IUPAC Name |
[4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-21(12-16-23)25(20-9-13-22(29)14-10-20)24(17-18-28)19-7-5-4-6-8-19/h4-16,29H,17-18H2,1-3H3/b25-24+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIBJSRCPAYEL-OCOZRVBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113650 |
Source
|
Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester | |
CAS RN |
177748-18-4 |
Source
|
Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177748-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2-dimethyl-, 4-[4-chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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